Tert-butyl N-[1-(4-chloro-1,3,5-triazin-2-yl)piperidin-4-yl]carbamate
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Overview
Description
Tert-butyl N-[1-(4-chloro-1,3,5-triazin-2-yl)piperidin-4-yl]carbamate is a synthetic organic compound characterized by its unique structure, which includes a piperidine ring substituted with a triazine moiety and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dioxane and bases like sodium carbonate to facilitate the substitution reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[1-(4-chloro-1,3,5-triazin-2-yl)piperidin-4-yl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium carbonate, solvents such as dioxane, and nucleophiles like amines. Reaction conditions often involve moderate temperatures and controlled environments to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific nucleophiles used.
Scientific Research Applications
Tert-butyl N-[1-(4-chloro-1,3,5-triazin-2-yl)piperidin-4-yl]carbamate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(4-chloro-1,3,5-triazin-2-yl)piperidin-4-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The triazine moiety is known to interact with nucleophilic sites in biological molecules, potentially inhibiting or modifying their activity .
Comparison with Similar Compounds
Similar Compounds
Terbuthylazine: A similar compound with a triazine ring and tert-butyl group, used primarily as a herbicide.
tert-butyl ((1r,4r)-4-((4-chloro-1,3,5-triazin-2-yl)amino)cyclohexyl)carbamate: Another related compound with a similar structure but different substituents on the piperidine ring.
Uniqueness
Tert-butyl N-[1-(4-chloro-1,3,5-triazin-2-yl)piperidin-4-yl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl N-[1-(4-chloro-1,3,5-triazin-2-yl)piperidin-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN5O2/c1-13(2,3)21-12(20)17-9-4-6-19(7-5-9)11-16-8-15-10(14)18-11/h8-9H,4-7H2,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDFKRVSCMHLAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC(=NC=N2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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